molecular formula C6H5ClINO B8768079 (2-Chloro-5-iodo-pyridin-4-yl)-methanol

(2-Chloro-5-iodo-pyridin-4-yl)-methanol

Cat. No.: B8768079
M. Wt: 269.47 g/mol
InChI Key: HMOYGUYTEQHNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-iodo-pyridin-4-yl)-methanol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

(2-chloro-5-iodopyridin-4-yl)methanol

InChI

InChI=1S/C6H5ClINO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2

InChI Key

HMOYGUYTEQHNJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)I)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 25C (0.38 g, 51%) was prepared from 25B (0.78 g, 2.75 mmol) using a procedure similar to the synthesis of 1A. HPLC Rt=1.74 min.
Name
25B
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods II

Procedure details

To a stirred solution of crude 4-bromomethyl-2-chloro-5-iodo-pyridine (23 g, 69.3 mmol, 1 eq) in 1,4-dioxane (230 mL) was added suspension of CaCO3 (36.05 g, 360 mmol, 5.2 eq) in water (230 mL) at room temperature. Resulting reaction mixture was refluxed for 10 hours. After complete consumption of starting material, reaction mixture was cooled to room temperature and filtered through celite bed over Buchner funnel. Celite bed was washed with EtOAc (2×100 mL). Combined filtrate was washed with water (100 mL) and aqueous sodium bicarbonate (50 mL), dried over sodium sulfate and concentrated under reduced pressure to afford brown solid (22 g, crude). Crude was purified by column chromatography using silica gel (100-200 mesh). Desired compound was eluted at 30% EtOAc in hexane to get title compound as faint yellow solid (1.4 g, impure) and also 11.5 g of 2-chloro-5-iodo-4-methyl-pyridine was recovered. Impure was used as such for next reaction. 1H NMR (400 MHz, CDCl3) δ: 2.1 (t, J=5.64 Hz, 1H), 4.62 (d, J=6.24 Hz, 2H), 7.54 (s, 1H), 8.58 (s, 1H). LC-MS (m/z): 267.7 (M−H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
36.05 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Two

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